(1S,2S)-cyclopentane-1,2-dicarboxylic acid
Overview
Description
(1S,2S)-cyclopentane-1,2-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. As a Bio-Isostere in Drug Design
(1S,2S)-Cyclopentane-1,2-dicarboxylic acid has been studied for its potential as a bio-isostere in drug design. Cyclopentane-1,2-diones, closely related to this compound, show promise as carboxylic acid bio-isosteres. These compounds have been evaluated for their acidity, tautomerism, and hydrogen bonding, proving useful in the design of thromboxane A2 prostanoid receptor antagonists (Ballatore et al., 2014).
2. In Inhibiting Enzymatic Synthesis
The compound has shown relevance in inhibiting the synthesis of certain biological molecules. Studies on analogues of L-methionine, including 1-aminocyclopentane-1-carboxylic acid, have demonstrated their role as competitive inhibitors in the enzymatic synthesis of S-adenosyl-L-methionine, a process vital in various metabolic pathways (Coulter et al., 1974).
3. In Catalysis and Chemical Synthesis
This compound plays a role in catalysis and chemical synthesis. Research on vanadium-catalyzed carboxylation of linear and cyclic alkanes highlights the utility of related cyclopentane structures in generating carboxylic acids under mild conditions, emphasizing the compound's potential in synthetic chemistry (Reis et al., 2005).
4. As a Precursor in Organic Synthesis
The compound has been employed as a synthetic intermediate in preparing various organic compounds, demonstrating its versatility as a precursor in synthetic chemistry. Its utility extends to the synthesis of complex structures such as propellanes and pyrazines (Wrobel & Cook, 1980).
5. In Metabotropic Glutamate Receptor Agonists
This compound derivatives have been explored as agonists for metabotropic glutamate receptors. These agonists, like 1S,3R-ACPD, are crucial in studying neurological functions and disorders (Kronthaler & Schmidt, 1996).
Future Directions
Properties
IUPAC Name |
(1S,2S)-cyclopentane-1,2-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCSAKCMTWGAH-WHFBIAKZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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